(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid
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Overview
Description
The compound is a derivative of an amino acid, with an ethoxycarbonyl group and a phenyl group attached. Amino acids are fundamental building blocks of proteins and play crucial roles in biological systems .
Synthesis Analysis
The synthesis of such compounds typically involves methods like peptide coupling or other forms of amide bond formation. The specific method would depend on the exact structure and functional groups present .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms and the chemical bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In this case, the carboxylic acid and amino groups are likely to be reactive. They can participate in various reactions like condensation, acid-base reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted based on its structure. Various online tools exist for this purpose .Scientific Research Applications
Structural and Spectroscopic Characterization
One application involves the structural investigation of related compounds through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For example, a study characterized the structure of a compound with similar functional groups, highlighting the importance of intramolecular and intermolecular interactions for stabilizing the crystal structure. This research can be foundational for understanding the physical and chemical properties of similar compounds (Venkatesan et al., 2016).
Synthetic Methodology Development
Another application area is the development of synthetic methodologies for producing enantioselective compounds, which are valuable in drug development and materials science. A study described an enantioselective synthesis route starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which demonstrates the potential for creating complex, biologically active molecules in a stereoselective manner (Alonso et al., 2005).
Biocatalysis for Precursor Synthesis
Biocatalysis offers a green chemistry approach to synthesizing chiral precursors of β-substituted-γ-amino acids. A study utilized commercial lipases for the synthesis of precursors of β-substituted-γ-amino acids from aliphatic and aromatic 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid ethyl esters. This process highlights the versatility and efficiency of enzymes in producing optically active compounds, which are critical for pharmaceutical applications (Mukherjee & Martínez, 2011).
Nonlinear Optical (NLO) Properties
Investigations into the nonlinear optical properties of related compounds have also been conducted. One study explored the NLO activity of a compound through experimental and theoretical methods, confirming its potential for applications in optical devices and materials science. Such research underscores the functional versatility of these compounds beyond biologically active molecules (Venkatesan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBGLSAFZJOMD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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